Pyrazine-2-carboxylic acid

Overview

Description

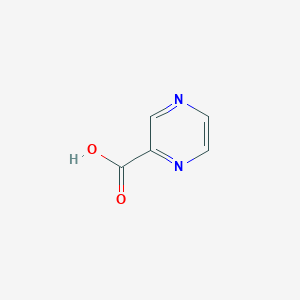

Pyrazine-2-carboxylic acid (PCA) is a heteroaromatic compound with a carboxyl group at the 2-position of the pyrazine ring. It serves as a critical precursor for pharmaceuticals such as pyrazinamide, a first-line anti-tuberculosis drug, and oltipraz, a chemopreventive agent . PCA and its derivatives exhibit diverse biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties . Additionally, PCA is a versatile ligand in coordination chemistry, forming stable metal complexes with transition metals like Cu(II) and Co(II), which are studied for their catalytic and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine with carbon dioxide under high pressure and temperature. Another method includes the oxidation of pyrazine-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pyrazine derivatives. This process typically involves the use of metal catalysts such as vanadium or molybdenum oxides, which facilitate the oxidation reaction under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to pyrazine-2-carboxaldehyde using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, vanadium oxides.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus pentachloride.

Major Products:

Oxidation: Pyrazine-2,3-dicarboxylic acid.

Reduction: Pyrazine-2-carboxaldehyde.

Substitution: Pyrazine-2-carbonyl chloride.

Scientific Research Applications

Medicinal Chemistry

1. Antimycobacterial Activity

Pyrazine-2-carboxylic acid is a key precursor for developing antitubercular agents. Its derivative, pyrazinamide (PZA), has been a cornerstone in tuberculosis treatment for over sixty years. Recent studies have focused on enhancing the lipophilicity of PZA derivatives to improve their efficacy against Mycobacterium tuberculosis. For instance, 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids have demonstrated high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis H37Rv .

2. Antioxidant and Antimicrobial Properties

A series of this compound derivatives synthesized through various coupling reactions have shown promising antioxidant and antimicrobial activities. For example, certain derivatives exhibited significant inhibition against bacterial strains, highlighting their potential as therapeutic agents . The molecular docking studies suggested that these compounds could inhibit GlcN-6-P synthase, which is linked to their antibacterial properties .

3. Cancer Research

Research has also indicated that pyrazine derivatives possess anticancer properties. Compounds derived from this compound have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa, suggesting their potential use in cancer therapy . The ability of these compounds to induce cytotoxic effects at low concentrations makes them candidates for further investigation in oncological studies.

Agricultural Applications

1. Herbicidal Effects

Studies have demonstrated that substituted amides of pyrazine-2-carboxylic acids can influence plant growth and metabolism. In vitro experiments revealed that these compounds could inhibit photosynthesis and affect metabolic activities in plant cultures, indicating their potential as herbicides . The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazine structure could enhance herbicidal efficacy.

Synthesis and Derivatives

The synthesis of this compound derivatives typically involves various coupling reagents and methodologies. Notable methods include:

- T3P Coupling Reactions : This method has been utilized to synthesize novel piperazine derivatives from pyrazine-2-carboxylic acids, demonstrating good yields and biological activity .

- Amide Formation : Derivatives formed through amide linkages have shown enhanced lipophilicity and biological activity, making them suitable for further pharmacological evaluation .

Case Studies

Case Study 1: Antimycobacterial Derivatives

A study synthesized several derivatives of this compound aimed at improving the activity against drug-resistant strains of M. tuberculosis. The results indicated that certain modifications significantly enhanced the antimycobacterial potency compared to PZA itself, suggesting a promising avenue for developing new TB treatments .

Case Study 2: Herbicide Development

Research conducted on the effects of substituted amides derived from this compound showed significant inhibition of growth in certain plant species, leading to discussions about their potential use as selective herbicides . The findings emphasized the need for further exploration into the environmental impact and efficacy of these compounds in agricultural settings.

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid is primarily related to its role as a metabolite of pyrazinamide. Pyrazinamide is converted to this compound by the enzyme pyrazinamidase in Mycobacterium tuberculosis. The active form, pyrazinoic acid, disrupts the membrane potential and interferes with the energy production of the bacterium, leading to its death .

Comparison with Similar Compounds

Key Findings :

- Antimycobacterial Activity : Chlorination at the 6-position (e.g., 6-chloro derivative) significantly enhances activity against Mycobacterium tuberculosis .

- Antifungal Activity : Bulky substituents like tert-butyl at the 5-position improve efficacy against Trichophyton mentagrophytes .

- Photosynthesis Inhibition : Amides with halogenated aryl groups (e.g., 3-iodo-4-methylphenyl) exhibit potent inhibition of oxygen evolution in spinach chloroplasts .

Catalytic Performance in Oxidation Reactions

PCA acts as a co-catalyst in vanadium-based oxidation systems. Its performance compared to other heteroaromatic acids is summarized below:

Mechanistic Insight: PCA accelerates the decomposition of vanadium-peroxo complexes, generating hydroxyl radicals (HO•) that drive alkane oxidation. Its pyrazine nitrogen and carboxyl group stabilize intermediate V(V) and V(IV) species, enhancing catalytic turnover .

Metal Complexation Behavior

PCA forms metal complexes distinct from related heteroaromatic acids:

Key Observations :

- PCA’s pyrazine nitrogen participates in metal coordination, unlike pyrimidine-2-carboxylic acid, which often binds via carboxyl alone .

- Cu(II)-PCA complexes exhibit lower stability than pyridine-2-carboxylic acid analogs due to weaker N-donor strength .

Physicochemical Properties

Lipophilicity (logP) and solubility of PCA derivatives influence their bioavailability:

Structure-Activity Relationship :

Biological Activity

Pyrazine-2-carboxylic acid (PCA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article provides a comprehensive overview of the biological activity associated with PCA, focusing on its antimycobacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Its structure includes a carboxylic acid group attached to the pyrazine ring, which is crucial for its biological activity. The compound has been studied extensively for its role in the treatment of tuberculosis and other microbial infections.

Antimycobacterial Activity

PCA and its derivatives have demonstrated notable antimycobacterial activity, particularly against M. tuberculosis. The mechanism of action is believed to involve multiple targets within the bacterial cell, leading to inhibition of growth and survival.

Case Studies and Research Findings

-

Antimycobacterial Efficacy :

- A study reported that PCA derivatives exhibited varying degrees of activity against M. tuberculosis H37Rv, with some compounds showing minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

- Another research highlighted that certain substituted amides of PCA demonstrated up to 72% inhibition against M. tuberculosis, indicating strong potential as antitubercular agents .

-

Structure-Activity Relationships (SAR) :

- The presence of specific substituents on the pyrazine ring significantly influences the biological activity of PCA derivatives. For instance, compounds with lipophilic groups showed enhanced activity due to improved membrane permeability .

- A detailed SAR analysis revealed that modifications at the 3 and 5 positions of the pyrazine ring could lead to increased antimycobacterial potency .

-

Mechanism of Action :

- PCA acts as a prodrug that is converted into pyrazinoic acid (POA) within the mycobacterial cell, which then exerts its effects by disrupting cellular processes such as fatty acid synthesis and energy metabolism .

- Recent studies suggest that PCA may also interfere with ribosomal function, further contributing to its antimycobacterial properties .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Activity Type | Target Pathogen |

|---|---|---|---|

| This compound | 1.56 | Antimycobacterial | M. tuberculosis H37Rv |

| 3-[(4-Nitrophenyl)carbamoyl]PCA | 1.56 | Antimycobacterial | M. tuberculosis H37Rv |

| 3,5-bis-trifluoromethylphenyl amide of PCA | 6.25 | Antitubercular | M. tuberculosis |

| Other PCA derivatives | >500 | Antifungal | Various fungi |

Additional Biological Activities

Beyond its antimycobacterial properties, PCA has shown potential in other areas:

- Antifungal Activity : Some derivatives have exhibited moderate antifungal effects, although these are generally less potent than their antimycobacterial counterparts .

- Antioxidant Properties : Certain PCA derivatives have been noted for their antioxidant activities, contributing to their overall therapeutic profile .

Chemical Reactions Analysis

Amide Bond Formation

PCA serves as a precursor for synthesizing bioactive amides, particularly in pharmaceutical intermediates.

-

Reaction with 4-Benzyloxy-3-Fluoroaniline

PCA reacts with 4-benzyloxy-3-fluoroaniline in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC.HCl) and pyridine. This coupling yields N-(4-benzyloxy-3-fluorophenyl)pyrazine-2-carboxamide, a precursor to Oltipraz (anti-schistosomiasis agent) .

Conditions : Room temperature, overnight stirring.

Yield : High (quantitative isolation via filtration). -

Piperazine Derivatives

PCA reacts with substituted piperazines using T3P (propyl phosphonic anhydride) as a coupling agent. This method produces pyrazine-2-carboxamide derivatives with yields ranging from 74–92% .

Conditions : DMF solvent, diisopropylethylamine (DIPEA) as base, room temperature.

Catalytic Oxidation Reactions

PCA acts as a co-catalyst in oxidation systems involving hydrogen peroxide (H₂O₂) and vanadium complexes.

-

Mechanism :

Key Data :

| Substrate | Product (ROOH) | Effective Rate Constant (kₑff, 40°C) |

|---|---|---|

| Cyclohexane | Cyclohexyl hydroperoxide | 0.44 dm³ mol⁻¹ s⁻¹ |

Synthetic Routes to PCA

Alternative methods for PCA synthesis have been optimized for industrial scalability.

-

From Acrylic Acid :

A four-step process involving bromination, amination, cyclization, and oxidation :

Reaction Table :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Br₂, CH₂Cl₂, 30–50°C | 2,3-Dibromopropanoic acid | 80% |

| 2 | NH₃, ethanol, RT | β-Alanine derivative | 85% |

| 3 | Methylglyoxal, reflux | Tetrahydropyrazine | 90% |

| 4 | DDQ, CH₂Cl₂, reflux | PCA | 75% |

Functionalization at the Pyrazine Ring

The electron-deficient pyrazine ring undergoes electrophilic substitution and metal-catalyzed coupling.

-

Bromination :

6-Bromothis compound is synthesized via direct bromination, preserving the carboxyl group .

Application : Intermediate for Suzuki-Miyaura cross-coupling. -

Amination :

3-Aminothis compound derivatives exhibit enhanced antioxidant activity (e.g., 71.7% DPPH scavenging ) .

Key Research Findings

-

Antimicrobial Activity : PCA-piperazine derivatives show MIC values as low as 3.125 µg/mL against Candida albicans .

-

Antioxidant Capacity : 3-Amino derivatives exhibit IC₅₀ values of 60.4 µg/mL (DPPH assay) .

-

Catalytic Efficiency : PCA-vanadium systems achieve turnover numbers (TON) >100 in alkane oxidations .

Q & A

Basic Questions

Q. What are the primary synthetic routes for Pyrazine-2-carboxylic acid, and how can enzymatic synthesis be optimized?

this compound is synthesized via two main approaches:

- Chemical synthesis : Oxidative cleavage/decarboxylation of quinoxaline or hydrolysis of 2-cyanopyrazine .

- Enzymatic synthesis : Acyltransferase activity of Bacillus smithii amidase under solvent-free conditions produces this compound hydrazide with minimal by-products. Optimization involves response surface methodology (RSM) with central composite design, adjusting parameters like pH, temperature, and substrate molar ratios. Fed-batch biotransformation further improves yield (82% molar conversion) .

Q. How is this compound detected in microbiological assays for drug resistance studies?

Immunological detection using enzyme-linked immunosorbent assays (ELISAs) is a key method. Polyclonal antibodies specific to this compound (a metabolite of pyrazinamide) are developed, enabling quantification in Mycobacterium tuberculosis cultures. This method distinguishes pyrazinamide-resistant strains (which lack pyrazinamidase activity) by measuring metabolite levels .

Q. What spectroscopic techniques validate the structure of this compound and its metal complexes?

- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazine ring vibrations.

- NMR : -NMR shows pyrazine proton signals (δ 8.5–9.0 ppm), while -NMR confirms carboxylate carbons (~165 ppm).

- X-ray crystallography : Resolves coordination geometries in complexes (e.g., Sn(IV)-pyrazinecarboxylate chelates with cis-SnNOCl₄ octahedral geometry) .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence antimicrobial activity?

- Amide derivatives : Condensation with 2-aminothiazoles or substituted anilines yields pyrazine-2-carboxamides. Hydrophobicity (logP/logK) correlates with antifungal and antimycobacterial activity. For example, 6-chloro-5-tert-butyl derivatives exhibit enhanced activity against M. tuberculosis (MIC = 2–4 µg/mL) .

- Hydrazide derivatives : Substituted hydrazides show improved bioactivity via hydrogen bonding and π-π stacking interactions with target enzymes .

Q. What is the mechanistic role of this compound in catalytic oxidation reactions?

In the "H₂O₂-VO₃⁻-PCA" system, this compound (PCA) acts as a ligand for vanadium, forming a diperoxovanadium(V) intermediate. The mechanism involves:

- Radical generation : Decomposition of the complex produces HOO• and HO• radicals, which abstract hydrogen from substrates (e.g., 2-propanol → acetone).

- Kinetic control : Rate-limiting steps include proton transfer between coordinated H₂O₂ and PCA, validated by DFT studies .

Q. How does pH-dependent metabolism of this compound impact its pharmacokinetics?

- Metabolic pathways : Alkylpyrazines (e.g., 2-methylpyrazine) are oxidized to this compound (64% urinary excretion) and 5-hydroxylated derivatives (26%).

- pH-dependent activity : this compound’s protonation state (pKa ~2.5) affects membrane permeability and target binding in acidic environments (e.g., M. tuberculosis granulomas) .

Q. What strategies enhance the therapeutic potential of this compound in targeted protein degradation?

this compound derivatives serve as rigid linkers in PROTACs (proteolysis-targeting chimeras). For example, 6-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)this compound improves ternary complex formation between E3 ligases and target proteins (e.g., ARV-110 for prostate cancer). Rigidity optimizes spatial orientation and degradation efficiency .

Q. Methodological Considerations

- Contradiction analysis : While enzymatic synthesis offers eco-friendly advantages, chemical routes provide higher scalability. Researchers must balance yield, purity, and environmental impact.

- Data validation : Cross-reference spectral data (IR, NMR) with computational models (e.g., Gaussian-based DFT for vibrational assignments) to confirm derivative structures .

Properties

IUPAC Name |

pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZZXUFJPQHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Record name | pyrazinoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrazinoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243367 | |

| Record name | Pyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS] | |

| Record name | Pyrazinoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-97-5 | |

| Record name | 2-Pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrazinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrazinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WB23298SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.